molecular formula C14H19NO5S B039258 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one CAS No. 115744-13-3

3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one

Cat. No. B039258
M. Wt: 313.37 g/mol
InChI Key: VSBCXARDKFKTHY-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one, also known as ITOM, is a chemical compound that has gained significant attention in the field of scientific research in recent years. ITOM is a white crystalline solid that is soluble in water and organic solvents and has a molecular formula of C15H21NO5S.

Mechanism Of Action

The mechanism of action of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one involves the formation of a complex between the catalyst and the substrate, which results in the activation of the substrate and the subsequent formation of the desired product. The chiral nature of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one allows for the enantioselective synthesis of the product.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one. However, studies have shown that it is non-toxic and has low cytotoxicity, making it a safe and viable option for use in organic synthesis.

Advantages And Limitations For Lab Experiments

The use of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one as a chiral auxiliary in organic synthesis offers several advantages, including high enantioselectivity, low cost, and ease of use. However, its use is limited to certain types of reactions and substrates, and its efficiency may vary depending on the specific reaction conditions.

Future Directions

Further research is needed to explore the potential applications of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one in various fields, including pharmaceuticals, agrochemicals, and materials science. Additionally, efforts should be made to optimize the synthesis process and develop new derivatives of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one with improved properties and efficiency.

Synthesis Methods

The synthesis of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one can be achieved through a multi-step process, which involves the reaction of 4-toluenesulfonyloxymethyl-2-oxazolidinone with isopropylamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one.

Scientific Research Applications

3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one has been extensively studied for its potential use as a chiral auxiliary in organic synthesis. It has been found to be an efficient catalyst in the enantioselective synthesis of various compounds, including amino acids, peptides, and natural products.

properties

CAS RN

115744-13-3

Product Name

3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one

Molecular Formula

C14H19NO5S

Molecular Weight

313.37 g/mol

IUPAC Name

[(5R)-2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H19NO5S/c1-10(2)15-8-12(20-14(15)16)9-19-21(17,18)13-6-4-11(3)5-7-13/h4-7,10,12H,8-9H2,1-3H3/t12-/m1/s1

InChI Key

VSBCXARDKFKTHY-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CN(C(=O)O2)C(C)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C(C)C

synonyms

3-isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one
ITSOMO

Origin of Product

United States

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